N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is an organic compound that features a naphthalene ring and a phenylthio group attached to an ethanethioamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide typically involves the reaction of naphthalen-1-amine with 2-(phenylthio)ethanethioamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of copper-catalyzed coupling reactions has been reported to be effective in synthesizing similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide involves its interaction with specific molecular targets. For instance, in catalytic reactions, it acts as a ligand that coordinates with metal centers, facilitating the formation of reactive intermediates . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used as ligands in metal-catalyzed reactions.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
Uniqueness
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is unique due to its combination of a naphthalene ring and a phenylthio group, which imparts distinct chemical reactivity and potential applications. Its ability to act as a ligand in catalytic reactions and its potential biological activity make it a compound of significant interest.
Eigenschaften
Molekularformel |
C18H15NS2 |
---|---|
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-phenylsulfanylethanethioamide |
InChI |
InChI=1S/C18H15NS2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |
InChI-Schlüssel |
MIVUWDBSUAOVIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(=S)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.